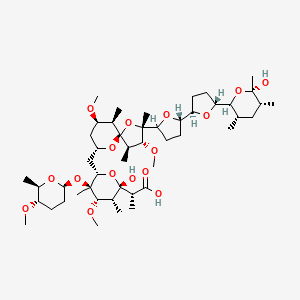

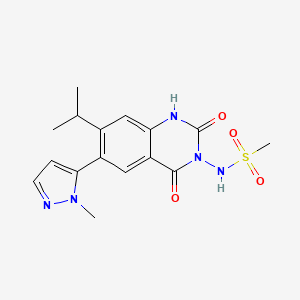

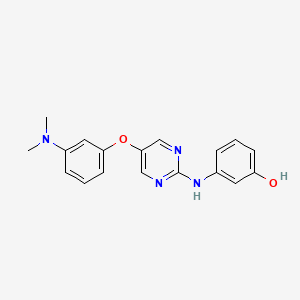

![molecular formula C19H14N4O5S B610852 2,4-二氧代-N-[4-(吡啶-3-基氧基)苯基]-1,2,3,4-四氢喹唑啉-6-磺酰胺 CAS No. 1214468-35-5](/img/structure/B610852.png)

2,4-二氧代-N-[4-(吡啶-3-基氧基)苯基]-1,2,3,4-四氢喹唑啉-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SIRT6-IN-1 is a novel SIRT6 inhibitor, reducing glycemia and improving oral glucose tolerance in unfed wild-type mice.

科学研究应用

Aging Related Processes

SIRT6-IN-1 plays a significant role in aging-related processes . It is a nicotinamide adenine dinucleotide + (NAD +) dependent enzyme and stress response protein that has sparked the curiosity of many researchers in different branches of the biomedical sciences .

Major Human Diseases

SIRT6-IN-1 has potential implications for major human diseases including diabetes, cancer, neurodegenerative diseases, and heart disease . It is pivotal to explore the mechanistic workings of SIRT6 since future research may hold the key to engendering strategies involving SIRT6 that may have significant implications for human health and expand upon possible treatment options .

DNA Repair

SIRT6-IN-1 plays a crucial role in different molecular pathways linked to DNA repair . It is involved in DNA damage signaling and DNA repairing .

Tumorigenesis

SIRT6-IN-1 is involved in tumorigenesis . It has several different functions in multiple different molecular pathways related to tumorigenesis .

Glycolysis and Gluconeogenesis

SIRT6-IN-1 is involved in glycolysis and gluconeogenesis . It plays a crucial role in metabolism .

Neurodegeneration

SIRT6-IN-1 is involved in neurodegeneration . It has potential usefulness in neurodegenerative diseases .

Cardiac Hypertrophic Responses

SIRT6-IN-1 is involved in cardiac hypertrophic responses . It plays a crucial role in these responses .

Antibody Detection

Antibodies that detect SIRT6 can be used in several scientific applications, including Western Blot, Immunocytochemistry, Immunohistochemistry, Immunoprecipitation and Flow Cytometry .

作用机制

Target of Action

The primary target of SIRT6-IN-1 is Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are NAD+ dependent deacetylases . SIRT6 is predominantly located in the nucleus and plays a crucial role in regulating numerous cellular processes including cellular stress, insulin resistance, inflammation, mitochondrial biogenesis, chromatin silencing, cell cycle regulation, transcription, and apoptosis .

Mode of Action

SIRT6-IN-1 interacts with its target, SIRT6, and modulates its activity. SIRT6 has multiple molecular functions, including DNA repair and heterochromatin regulation . SIRT6 recruits chromatin recombinant SNF2H to the DNA cleavage site and deacetylates histone H3K56ac, preventing genomic instability through chromatin remodeling and facilitating the repair of damaged sites .

Biochemical Pathways

SIRT6-IN-1, through its action on SIRT6, influences several biochemical pathways. SIRT6 is involved in the processes of histone modification, DNA repair, cell cycle regulation, and apoptosis . It extensively participates in various physiological activities such as DNA repair, energy metabolism, oxidative stress, inflammation, and fibrosis . SIRT6 also regulates glycolipid metabolism through AMPKα-mTORC1 regulating SREBP1c in the liver and pancreas induced by overnutrition and starvation .

Result of Action

The action of SIRT6-IN-1 on SIRT6 results in a variety of molecular and cellular effects. SIRT6 reduces oxidative stress, inflammation, and renal fibrosis, which is of great importance in maintaining cellular homeostasis and delaying the chronic progression of kidney disease . It also regulates mitochondrial dynamics and mitochondrial biogenesis, induces G2/M cycle arrest, and plays an antioxidant role in nephrotoxicity .

Action Environment

Environmental factors such as diet and stress can influence the action of SIRT6-IN-1. For instance, under starvation, nuclear respiratory factor 1 (NRF1) binds to the NRF1-binding site on the SIRT6 promoter and increases its transcription . This suggests that the efficacy and stability of SIRT6-IN-1 could be influenced by the metabolic state of the cell.

属性

IUPAC Name |

2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILPKOOBRBNEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

CAS RN |

1214468-35-5 |

Source

|

| Record name | 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is there interest in studying Sirt6 and its activators?

A1: Sirt6 is a protein involved in various cellular processes, including DNA repair, metabolism, and inflammation. Research suggests that activating Sirt6 could have therapeutic benefits for age-related diseases like diabetes, osteoarthritis [, ], and potentially even cancer.

Q2: How could a compound like 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide be relevant to this research?

A2: While the specific activity of this compound is unknown, its structure could potentially allow it to interact with Sirt6. Researchers often screen large libraries of compounds to identify those that can activate or inhibit specific proteins like Sirt6. If this compound shows activity, it could be a starting point for developing new drugs.

Q3: What kind of research would be needed to determine if 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide interacts with Sirt6?

A3: Several studies would be needed:* In vitro binding assays: To see if the compound physically interacts with Sirt6.* Cellular assays: To determine if the compound influences Sirt6 activity in cells, such as its deacetylase activity [].* Animal studies: If promising results are obtained in vitro, the compound could be tested in animal models of diseases like diabetes or osteoarthritis [, ] to assess its effects on disease progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

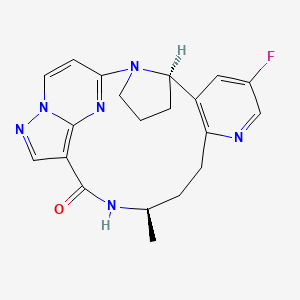

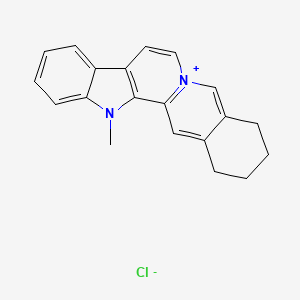

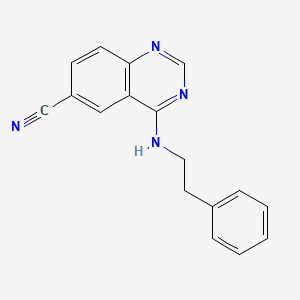

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)